molecular formula C19H21F3N4O2 B2450111 2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone CAS No. 1775544-79-0

2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Cat. No.: B2450111
CAS No.: 1775544-79-0
M. Wt: 394.398
InChI Key: QCDVOVSBQDVCSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic chemical scaffold of interest in medicinal chemistry and drug discovery research. This molecule features a piperazine core linked to a methoxyphenyl ethanone group and a methyl-trifluoromethyl pyrimidine moiety. The piperazine ring is a common pharmacophore found in compounds with diverse biological activities, including kinase inhibition . The presence of the pyrimidine group, a known privileged structure in medicinal chemistry, suggests potential for this compound to be investigated as a modulator of various enzyme families. Similarly, the trifluoromethyl group can influence a molecule's metabolic stability, binding affinity, and membrane permeability. This product is intended for use as a reference standard, a building block in organic synthesis, or a starting point for the development of novel biologically active molecules. It is strictly for research purposes in laboratory settings. This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

2-(2-methoxyphenyl)-1-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N4O2/c1-13-23-16(19(20,21)22)12-17(24-13)25-7-9-26(10-8-25)18(27)11-14-5-3-4-6-15(14)28-2/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDVOVSBQDVCSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CC3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-Methoxyphenyl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone , often referred to as a piperazine derivative, has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxyphenyl group, a piperazine moiety, and a trifluoromethyl-substituted pyrimidine. The molecular formula is C19H22F3N3OC_{19}H_{22}F_3N_3O.

Research indicates that the biological activity of this compound may involve multiple mechanisms:

  • Receptor Interaction : The piperazine ring is known for its ability to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors. This interaction can modulate neurological pathways, potentially leading to anxiolytic or antidepressant effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, aiding in membrane penetration.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related compounds against common bacterial strains. The results indicated significant inhibition of growth for several derivatives, with minimum inhibitory concentrations (MIC) ranging from 15.62 µg/mL to 62.5 µg/mL against Staphylococcus aureus and Escherichia coli.

CompoundTarget PathogenMIC (µg/mL)
1Staphylococcus aureus15.62
2Escherichia coli31.25
3Candida albicans62.5

Cytotoxicity Studies

In vitro cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibited low toxicity levels, suggesting a favorable safety profile for further development.

Case Studies

  • Antitubercular Activity : In a study focused on developing new antitubercular agents, derivatives similar to the compound under review were synthesized and tested against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 µM, indicating promising antitubercular activity .
  • Neurological Applications : Research into the central nervous system effects of piperazine derivatives has shown potential in treating anxiety and depression. Compounds with similar structures have been noted for their ability to modulate serotonin receptors, leading to anxiolytic effects in animal models .

Preparation Methods

Synthesis of the Pyrimidine-Piperazine Intermediate

The 4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine intermediate is synthesized via a two-step sequence. First, 2-methyl-4,6-dichloropyrimidine undergoes selective substitution at the 4-position using piperazine in refluxing ethanol (12 h, 78% yield). Subsequent trifluoromethylation at the 6-position employs a copper(I)-catalyzed cross-coupling with methyl trifluoroborate in dimethylformamide (DMF) at 110°C. The reaction is monitored via thin-layer chromatography (TLC), with purification by silica gel column chromatography (hexane:ethyl acetate, 3:1).

Key Data:

  • Intermediate Yield: 82% after purification
  • Characterization:
    • ¹H NMR (CDCl₃): δ 8.35 (s, 1H, pyrimidine-H), 3.80–3.60 (m, 8H, piperazine), 2.45 (s, 3H, CH₃)
    • HRMS (ESI): m/z calcd. for C₁₀H₁₂F₃N₄ [M+H]⁺: 261.1004, found: 261.0998

Coupling with 2-Chloro-1-(2-methoxyphenyl)ethanone

The target compound is synthesized via nucleophilic acyl substitution. 2-Chloro-1-(2-methoxyphenyl)ethanone (1.2 equiv) reacts with the pyrimidine-piperazine intermediate (1.0 equiv) in anhydrous DMF, using cesium carbonate (Cs₂CO₃, 2.5 equiv) as a base at 80°C for 8 h. The reaction mixture is quenched with ice-water, extracted with dichloromethane, and purified via recrystallization from toluene.

Optimization Insights:

  • Solvent Screening: DMF outperforms acetonitrile and THF due to superior solubility of intermediates.
  • Base Selection: Cs₂CO₃ achieves 85% yield vs. 72% with K₂CO₃.
  • Reaction Time: Extending beyond 8 h increases byproduct formation (e.g., diacylated piperazine).

Alternative Synthetic Strategies

One-Pot Sequential Coupling

A one-pot method combines trifluoromethylation and ethanone coupling. Starting with 4,6-dichloro-2-methylpyrimidine, sequential addition of piperazine, methyl trifluoroborate, and 2-chloro-1-(2-methoxyphenyl)ethanone in DMF at 100°C reduces steps but lowers yield (68%) due to competing side reactions.

Palladium-Mediated Cross-Coupling

For scale-up, a Suzuki-Miyaura coupling introduces the trifluoromethyl group post-piperazine attachment. Using Pd(PPh₃)₄ and 2-(trifluoromethyl)boronic acid in toluene/ethanol (3:1) at 90°C achieves 79% yield but requires stringent anhydrous conditions.

Characterization and Analytical Validation

Spectroscopic Profiling

Infrared Spectroscopy (IR):

  • Carbonyl Stretch: 1678 cm⁻¹ (C=O)
  • C-F Stretch: 1120–1160 cm⁻¹ (trifluoromethyl)

¹H NMR (500 MHz, CDCl₃):

  • δ 7.52–7.48 (m, 1H, aromatic), 6.95–6.89 (m, 2H, aromatic), 4.12 (s, 2H, COCH₂), 3.85 (s, 3H, OCH₃), 3.72–3.60 (m, 8H, piperazine), 2.45 (s, 3H, CH₃)

¹³C NMR (126 MHz, CDCl₃):

  • δ 168.4 (C=O), 161.2 (q, J = 34 Hz, CF₃), 154.3 (pyrimidine-C), 132.5–110.2 (aromatic), 55.3 (OCH₃), 52.1–44.8 (piperazine), 21.4 (CH₃)

High-Resolution Mass Spectrometry (HRMS):

  • m/z calcd. for C₂₀H₂₂F₃N₄O₂ [M+H]⁺: 419.1695, found: 419.1689

Purity Assessment

HPLC Analysis:

  • Column: C18, 5 µm, 250 × 4.6 mm
  • Mobile Phase: Acetonitrile/water (70:30), 1.0 mL/min
  • Retention Time: 12.3 min, purity 96.7%

Comparative Analysis of Methods

Parameter Stepwise Coupling One-Pot Palladium-Mediated
Overall Yield 85% 68% 79%
Purity 96.7% 89% 93%
Reaction Time 16 h 14 h 20 h
Cost Efficiency Moderate High Low

The stepwise method balances yield and purity, while the one-pot approach sacrifices yield for procedural simplicity. Palladium-mediated coupling, though efficient, incurs higher costs due to catalyst use.

Challenges and Optimization Strategies

Byproduct Formation

Diacylated piperazine (5–8% yield) forms during ethanone coupling, necessitating gradient column chromatography (hexane → ethyl acetate) for removal.

Trifluoromethylation Efficiency

Copper(I) catalysts enhance trifluoromethyl group incorporation but require strict exclusion of moisture. Anhydrous DMF and molecular sieves (4Å) reduce hydrolysis byproducts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.